Quinoline, 2-(1-methylethyl)-4-(trimethylstannyl)-

Description

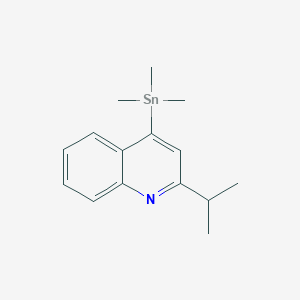

Quinoline, 2-(1-methylethyl)-4-(trimethylstannyl)-, is a specialized quinoline derivative featuring two distinct substituents: a branched alkyl group (1-methylethyl, or isopropyl) at the 2-position and a trimethylstannyl group (-Sn(CH₃)₃) at the 4-position. The isopropyl group introduces steric bulk, while the trimethylstannyl group confers unique reactivity due to the organotin moiety.

The synthesis of such derivatives typically involves palladium-catalyzed coupling reactions, as seen in analogous quinoline stannyl derivatives (e.g., 4-(tributylstannyl)quinoline) . However, the trimethylstannyl group in this compound may offer enhanced reactivity compared to bulkier tributylstannyl analogs due to reduced steric hindrance.

Properties

CAS No. |

678982-28-0 |

|---|---|

Molecular Formula |

C15H21NSn |

Molecular Weight |

334.04 g/mol |

IUPAC Name |

trimethyl-(2-propan-2-ylquinolin-4-yl)stannane |

InChI |

InChI=1S/C12H12N.3CH3.Sn/c1-9(2)11-8-7-10-5-3-4-6-12(10)13-11;;;;/h3-6,8-9H,1-2H3;3*1H3; |

InChI Key |

CTFBTYWRWAVSGW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC2=CC=CC=C2C(=C1)[Sn](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 2-(1-methylethyl)-4-(trimethylstannyl)- typically involves the stannylation of a quinoline precursor. One common method is the palladium-catalyzed stannylation reaction, where a quinoline derivative is reacted with a trimethylstannyl reagent in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include elevated temperatures and the use of a suitable solvent, such as toluene or tetrahydrofuran.

Industrial Production Methods

Industrial production of Quinoline, 2-(1-methylethyl)-4-(trimethylstannyl)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 2-(1-methylethyl)-4-(trimethylstannyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: The trimethylstannyl group can be substituted with other functional groups through cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, are commonly employed.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various functionalized quinoline derivatives, depending on the substituent introduced.

Scientific Research Applications

Anticancer Activity

Quinoline derivatives are recognized for their potential as anticancer agents. The compound 2-(1-methylethyl)-4-(trimethylstannyl)- has been studied for its ability to inhibit receptor kinases associated with cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). These receptors play crucial roles in cell growth and angiogenesis, making them prime targets for cancer therapies. Research indicates that compounds modulating these pathways can effectively treat hyperproliferative diseases .

Antimicrobial Properties

The antimicrobial efficacy of quinoline derivatives has been extensively documented. Studies have shown that modifications at specific positions on the quinoline ring can enhance antibacterial and antifungal activities. For instance, quinoline compounds have demonstrated effectiveness against various bacterial strains and fungi, making them valuable in developing new antimicrobial agents .

Antitubercular Agents

Recent investigations have identified quinoline derivatives as promising candidates for treating tuberculosis. The synthesis of compounds merging quinoline with triazole motifs has yielded several effective inhibitors against Mycobacterium tuberculosis. Notably, compounds derived from 4-carboxyquinoline exhibited significant inhibitory activity against the InhA enzyme, a critical target in tuberculosis treatment .

Organometallic Chemistry

The incorporation of trimethylstannyl groups in quinoline derivatives enhances their utility in organometallic chemistry. These compounds can act as precursors for synthesizing metal complexes through transmetalation reactions. Such complexes are valuable in catalysis and materials science due to their unique electronic properties and reactivity profiles .

Synthetic Methods

The synthesis of quinoline derivatives often involves methods such as cyclization reactions or functional group transformations. The use of alkynyliodonium salts has been highlighted as a strategy for generating complex molecular architectures from simpler precursors. This approach not only simplifies the synthesis but also allows for the introduction of diverse functional groups that can enhance biological activity .

Data Tables

| Application | Mechanism/Target | Key Findings |

|---|---|---|

| Anticancer | VEGFR/PDGFR inhibition | Effective against various cancer cell lines |

| Antimicrobial | Bacterial cell wall synthesis | Broad-spectrum activity against pathogens |

| Antitubercular | Inhibition of InhA enzyme | High efficacy against M. tuberculosis |

| Organometallic Chemistry | Transmetalation reactions | Useful in synthesizing metal complexes |

Case Studies

-

Case Study 1: Anticancer Research

A study explored the effects of quinoline derivatives on cancer cell lines, demonstrating a significant reduction in cell viability when treated with compounds targeting VEGFR. The results indicated a dose-dependent response, highlighting the potential for these compounds in developing new cancer therapies. -

Case Study 2: Antimicrobial Efficacy

Research on a series of modified quinolines showed promising results against Staphylococcus aureus and Candida albicans. The study concluded that specific structural modifications significantly enhanced antimicrobial potency compared to unmodified quinolines. -

Case Study 3: Tuberculosis Treatment

In a recent investigation, several quinoline-triazole hybrids were synthesized and tested against M. tuberculosis. The most active compound exhibited an MIC value significantly lower than that of the standard drug Isoniazid, indicating its potential as a new therapeutic agent.

Mechanism of Action

The mechanism of action of Quinoline, 2-(1-methylethyl)-4-(trimethylstannyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Properties of Quinoline Derivatives

*Calculated based on formula C₁₅H₁₉NSn.

Key Observations:

- Trimethylstannyl vs. However, tributylstannyl derivatives are more thermally stable and widely used in industrial settings.

- Electron-Withdrawing Effects: The trimethylstannyl group is less electron-withdrawing than carboxylate or nitro substituents (e.g., 2-(4-R-phenyl)quinoline-4-carboxylate), influencing the quinoline ring’s electronic properties and reactivity .

- Biological Activity: Unlike amino- or carboxylate-substituted quinolines (e.g., 4-amino-2-(4-chlorophenyl)quinoline), organotin derivatives are rarely explored for biological activity due to toxicity concerns .

Biological Activity

Quinoline derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Quinoline, 2-(1-methylethyl)-4-(trimethylstannyl)- , exploring its biological activity, mechanisms of action, and potential applications based on recent research findings.

Overview of Quinoline Derivatives

Quinoline is a bicyclic aromatic compound known for its presence in various natural products and synthetic pharmaceuticals. The addition of functional groups, such as trimethylstannyl, can significantly alter the biological properties of quinoline derivatives. These modifications can enhance their efficacy against various diseases, including cancer and infectious diseases.

Biological Activities

Quinoline derivatives exhibit a broad spectrum of biological activities, which include:

- Antitumor Activity : Many quinoline compounds have demonstrated significant anticancer properties. For instance, camptothecin, a well-known quinoline derivative, targets DNA topoisomerase I, leading to apoptosis in cancer cells .

- Antimicrobial Effects : Quinolines have been shown to possess antibacterial and antifungal activities. Compounds like ciprofloxacin (a fluoroquinolone) are widely used in treating bacterial infections .

- Antimalarial Properties : Quinine and its derivatives are historically significant antimalarial agents. Their mechanism involves interference with the parasite's ability to detoxify heme .

The biological activity of quinoline derivatives can be attributed to several mechanisms:

- DNA Intercalation : Quinoline compounds can intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant for their anticancer activity.

- Enzyme Inhibition : Many quinoline derivatives act as inhibitors of critical enzymes involved in cellular processes. For example, some inhibit kinases that are overactive in cancer cells .

- Reactive Oxygen Species Generation : Certain quinolines induce oxidative stress within cells, leading to cell death in cancerous tissues while sparing normal cells .

Antitumor Activity

A study evaluated the anticancer potential of several quinoline derivatives against various cancer cell lines. The results indicated that compounds modified with trimethylstannyl groups exhibited enhanced cytotoxicity compared to their unmodified counterparts. This suggests that the trimethylstannyl moiety may play a role in increasing the lipophilicity and cellular uptake of these compounds .

Antimicrobial Evaluation

In another investigation, a series of quinoline derivatives were tested for their antibacterial activity against common pathogens. The results showed that certain derivatives with the trimethylstannyl group demonstrated potent antibacterial effects comparable to established antibiotics like ciprofloxacin .

Data Table: Biological Activities of Quinoline Derivatives

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Quinoline, 2-(1-methylethyl)-4-(trimethylstannyl)-, and how can reaction conditions be tailored to improve yield?

- Methodological Guidance : Synthesis of quinoline derivatives often employs catalytic systems (e.g., rare earth metals) under reflux conditions. For example, a reported approach for analogous quinolines involves treating precursors like 2-phenylquinoline-4-carboxylic acid with pruvic acid, aniline, and benzaldehyde . To optimize yield, vary reaction parameters such as solvent polarity, temperature, and catalyst loading. Monitor intermediates via TLC or HPLC to identify bottlenecks.

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Guidance : Use nuclear magnetic resonance (NMR) to confirm substituent positions (e.g., 2-(1-methylethyl) and 4-(trimethylstannyl) groups). Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities . For purity assessment, employ HPLC with a C18 column and compare retention times against impurity standards (e.g., unspecified impurities ≤1.0% as per pharmacopeial guidelines) .

Q. What safety protocols are critical when handling the trimethylstannyl group in this compound?

- Methodological Guidance : Trimethylstannyl derivatives require strict adherence to organotin safety guidelines. Use fume hoods to avoid inhalation, wear nitrile gloves, and store the compound in airtight containers under inert gas. In case of exposure, follow emergency procedures: flush eyes with water for ≥15 minutes and seek medical attention for persistent symptoms .

Advanced Research Questions

Q. How does the steric hindrance of the 2-(1-methylethyl) group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Guidance : Design mechanistic studies using palladium-catalyzed Stille or Suzuki couplings. Compare reaction rates and byproduct profiles with/without the 2-(1-methylethyl) group. Computational modeling (e.g., DFT calculations) can predict steric effects on transition states. Reference analogous studies on 4-(1-adamantyl)quinoline derivatives, where bulky substituents alter regioselectivity .

Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?

- Methodological Guidance : Discrepancies may arise from assay-specific variables (e.g., cell permeability, solvent interactions). Replicate experiments under standardized conditions (e.g., DMSO concentration ≤0.1%). Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Cross-reference findings with structurally similar quinolines, such as 2-arylethenylquinoline derivatives tested for Alzheimer’s therapeutics .

Q. How can computational models predict the degradation pathways of Quinoline, 2-(1-methylethyl)-4-(trimethylstannyl)- under varying pH and temperature conditions?

- Methodological Guidance : Use software like Gaussian or Schrödinger Suite to simulate hydrolysis of the trimethylstannyl group. Experimentally validate predictions via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks). Monitor degradation products via LC-MS and compare with impurity databases (e.g., Pharmacopeial Forum impurity tables) .

Q. What experimental designs mitigate interference from metal contaminants in biological assays involving this organotin compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.